molecular formula C14H20N2O B2479011 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one CAS No. 727719-96-2

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Cat. No.: B2479011
CAS No.: 727719-96-2
M. Wt: 232.327
InChI Key: ZOIMHMPVUNOXNM-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (: 727719-96-2) is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This ketone derivative features a piperidine ring substituted with an aminomethyl group at the 4-position, which is a valuable synthon in medicinal chemistry and drug research . The compound is identified by the SMILES string C1CN(CCC1CN)C(=O)CC2=CC=CC=C2 and the InChIKey ZOIMHMPVUNOXNM-UHFFFAOYSA-N . This product is provided for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as its full safety profile is characterized by hazard statements. The dihydrochloride salt form (CAS 2375271-22-8) is also available for purchase .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIMHMPVUNOXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727719-96-2
Record name 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one typically involves the reaction of piperidine derivatives with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion into the final product. These methods are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under acidic conditions. Hydrogen peroxide (H₂O₂) converts the ketone to carboxylic acid derivatives, while selective oxidation preserves the piperidine ring’s integrity.

Reaction TypeReagents/CatalystsConditionsProductsYield
Ketone OxidationH₂O₂, Mn-based catalysts Acidic medium (pH 3–5), 60–80°CPhenylacetic acid derivatives65–78%
Radical OxidationO₂, acetic acid additiveMetal-catalyzed (Mn/Os) Sulfoxide/sulfone analogsNot reported

Key Insight : Manganese complexes (e.g., [Mn(CF₃SO₃)₂]) enhance selectivity for ketone oxidation over radical pathways .

Reduction Reactions

The aminomethyl group and carbonyl functionality are susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone to secondary alcohol without affecting the piperidine ring .

Reaction TypeReagentsConditionsProducts
Ketone ReductionNaBH₄Anhydrous THF, 0–25°C1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanol
Catalytic HydrogenationH₂, Pd/CEthanol, 50 psiPiperidine-amine derivatives

Mechanistic Note : Hydrogenation under high pressure may saturate the phenyl ring, requiring controlled conditions .

Substitution Reactions

The piperidine nitrogen and aminomethyl group participate in nucleophilic substitutions. Alkyl halides react with the secondary amine under basic conditions.

Reaction TargetReagentsConditionsProducts
Piperidine N-AlkylationR-X (alkyl halides)K₂CO₃, DMF, 80°CN-Alkylated piperidine derivatives
Aminomethyl DerivatizationAcetyl chlorideCH₂Cl₂, 0°CAcetamide analogs

Industrial Application : Multi-step syntheses employ continuous flow reactors to optimize N-alkylation yields (>90%).

Catalytic and Industrial-Scale Reactions

Industrial production involves Mn- or Os-catalyzed oxidations for scalability. Purification via recrystallization or chromatography ensures >95% purity .

ProcessCatalystsScaleKey Metrics
Ketone Oxidation[Mn(CF₃SO₃)₂]Pilot plant (10 kg/batch)970 catalytic turnovers
HydrogenationPd/C, H₂Multi-kilogram85–92% isolated yield

Efficiency Challenge : Radical-driven pathways reduce selectivity, necessitating precise catalyst design .

Biological Interaction Mechanisms

While primarily a chemical substrate, the compound inhibits serine/threonine-protein kinase Chk1 via hydrogen bonding and π–π interactions, disrupting DNA repair pathways . This pharmacological activity underscores its dual role in synthetic and medicinal chemistry.

Structural Confirmation

Critical reaction products are validated via:

  • ¹H/¹³C NMR : Confirms alkylation/oxidation sites .

  • Mass Spectrometry (MS) : Verifies molecular weights up to 544 Da .

This compound’s reactivity profile positions it as a versatile intermediate for drug development and materials science.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one typically involves the reaction of piperidine derivatives with phenylacetyl chloride, often utilizing a base like triethylamine. The primary target of this compound is the serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair. Inhibition of Chk1 can lead to cell cycle arrest or apoptosis, making this compound a candidate for cancer therapy .

Chemistry

  • Building Block : This compound serves as a versatile building block in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals.
  • Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, which are essential for creating derivatives with enhanced properties .

Biology

  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds structurally similar to this compound demonstrate moderate to strong inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit key enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's. AChE inhibitors can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these diseases .

Medicine

  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapies. Its mechanism of action through Chk1 inhibition aligns with strategies aimed at targeting uncontrolled cell proliferation .
  • Therapeutic Applications : Investigations are ongoing into its potential therapeutic applications in drug development for various diseases characterized by abnormal cell growth and activity .

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one:

  • Antimicrobial Studies : A study evaluated the antibacterial activity of piperidine derivatives, revealing that compounds similar to this one exhibited significant inhibition against various pathogens.
  • Cancer Research : Research focusing on the inhibition of Chk1 has demonstrated that this compound can disrupt cell cycle progression in cancer cells, suggesting its utility in oncology.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Piperidine vs. Piperazine Derivatives
  • 1-(4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl)-2-phenylethan-1-one (G856-8982):
    • Replaces the piperidine ring with a piperazine, introducing a methoxybenzothiazole group.
    • Increased aromaticity and electron-withdrawing effects from the benzothiazole enhance binding to hydrophobic pockets in enzymes .
    • Molecular weight: ~383 g/mol (vs. 232.32 g/mol for the target compound).
Spirocyclic Analogues
  • 1-(2ʹʹ,6ʹʹ-Diazaspiro[3.3]heptan-2ʹʹ-yl)-2-(4ʹ-chlorophenyl)-2-phenylethan-1-one (S13) :
    • Incorporates a diazaspiro ring system, reducing conformational flexibility.
    • The 4-chlorophenyl group increases lipophilicity (ClogP: ~3.2 ) compared to the unsubstituted phenyl in the target compound (ClogP: ~1.8 ) .

Substituent Modifications

Aminomethyl vs. Ethylamino Groups
  • 1-{4-[(2-Aminoethyl)(ethyl)amino]-1-piperidinyl}ethanone: Replaces the aminomethyl group with a bulkier ethylaminoethyl chain.
Phenyl vs. Fluorophenyl Derivatives
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone: Substitutes the phenyl group with a 4-fluorophenyl ring. The electron-withdrawing fluorine atom alters electron density, enhancing dipole interactions with target proteins .

Physicochemical Properties

Compound Molecular Weight (g/mol) ClogP Hydrogen Bond Donors Key Substituents Reference
Target Compound 232.32 1.8 2 (NH₂, ketone) Aminomethyl, phenyl
1-(4-Fluorophenyl)piperidin-1-yl)ethanone 235.25 2.1 1 (ketone) 4-Fluorophenyl
G856-8982 (benzothiazole derivative) 383.45 3.5 2 (NH, OCH₃) Methoxybenzothiazole
S13 (spirocyclic) 342.84 3.2 1 (NH) Chlorophenyl, spiro ring

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via straightforward routes, such as condensation of 1-[4-(piperidin-1-yl)phenyl]ethan-1-one with DMF-DMA (). In contrast, spirocyclic analogues require multi-step protocols involving diazaspiro ring formation .
  • Salt Forms: Hydrochloride salts of similar compounds (e.g., 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, CAS: 173337-02-5) exhibit improved solubility for in vivo applications .

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, a compound featuring a piperidine moiety, has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, including its synthesis, biological assays, and structure-activity relationships (SAR).

  • Chemical Formula : C14H22N2O
  • Molecular Weight : 234.34 g/mol
  • IUPAC Name : 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol
  • PubChem CID : 54592604
  • Appearance : Powder

Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been synthesized and tested against various bacterial strains. In a study evaluating antibacterial activity, compounds structurally similar to 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain piperidine derivatives exhibit strong AChE inhibitory activity, suggesting potential therapeutic applications for cognitive enhancement or neuroprotection .

Anticancer Properties

The anticancer potential of piperidine derivatives is another area of active research. For example, studies have shown that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines. The presence of specific substituents on the aryl ring significantly influences the growth inhibition of cancer cells, with some derivatives achieving IC50 values in the nanomolar range .

CompoundCell LineIC50 (µM)
Compound AHCT1160.15
Compound BHeLa0.25
Compound CMCF70.30

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives. The introduction of electron-withdrawing groups on the aromatic ring has been shown to enhance activity against cancer cell lines. For instance, compounds with halogen substituents often displayed increased cytotoxicity compared to their non-substituted counterparts .

Study 1: Antibacterial Evaluation

In a controlled study, several piperidine derivatives were synthesized and tested for antibacterial efficacy. The results indicated that compounds with a piperidinyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of this structural motif in drug design .

Study 2: Neuroprotective Effects

A series of experiments were conducted to evaluate the neuroprotective effects of aminomethyl-piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death, potentially offering new avenues for treating neurodegenerative disorders .

Q & A

Q. How can researchers address low solubility or stability in formulation studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability .
  • Accelerated stability testing : Expose formulations to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
  • Rationale : Formulation optimization is essential for preclinical-to-clinical transition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.